N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide
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Overview
Description
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the spiro[chromane-2,4’-piperidine] family, known for its unique structural features and potential therapeutic applications. The presence of both chromane and piperidine moieties in its structure contributes to its diverse biological activities.
Mechanism of Action
Target of Action
Compounds with similar spiro[chromane-2,4’-piperidine]-4(3h)-one backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
The spiro[chromane-2,4’-piperidine]-4(3h)-one scaffold, to which this compound belongs, is known to be involved in a wide variety of pharmaceuticals and biochemicals . The compound likely interacts with its targets, leading to changes in cellular processes that result in its therapeutic effects.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it’s likely that this compound affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Compounds with similar structures have shown a range of pharmacological activities, including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Spiro[chromane-2,4’-piperidine] Core: This step involves the condensation and cyclization reactions to form the spiro core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Introduction of the But-2-ynamide Group: The final step involves the coupling of the spiro core with but-2-ynamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its pharmacological potential as an antidiabetic and anticancer agent.
Spiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide derivatives: These derivatives have been studied for their enhanced biological activities.
Uniqueness
N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide stands out due to its unique combination of the spiro[chromane-2,4’-piperidine] core and the but-2-ynamide group. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGEZVRSFLCHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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